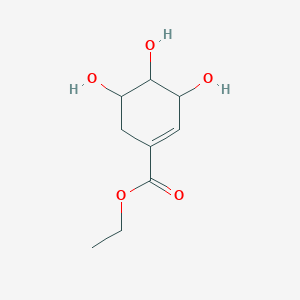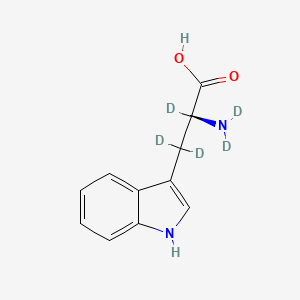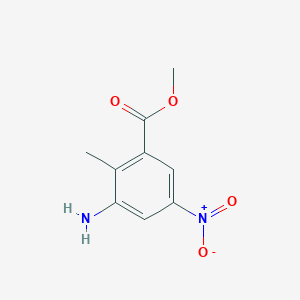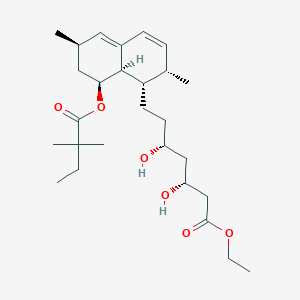
Sodium acetate-13C2,d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium acetate-13C2,d3: is an isotopically labeled compound where the carbon atoms are enriched with carbon-13 and the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research to trace metabolic pathways and study reaction mechanisms due to its unique isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium acetate-13C2,d3 involves the incorporation of isotopes of carbon (carbon-13) and hydrogen (deuterium) into the acetate molecule. One common method involves the reaction of sodium carbonate with acetic acid in an aqueous solution, optimizing reaction parameters to achieve high yields and purity of the labeled compound.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure the incorporation of isotopic labels and achieve the desired purity levels .
化学反应分析
Types of Reactions: Sodium acetate-13C2,d3 undergoes various chemical reactions similar to its unlabeled counterpart. These include:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the acetate ion acts as a nucleophile.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although it is more commonly used as a source of acetate ions rather than undergoing oxidation or reduction itself.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides under basic conditions.
Redox Reactions: While not typically involved directly, this compound can be used in reactions with oxidizing or reducing agents to study metabolic pathways.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in nucleophilic substitution reactions, the product would be an ester or an amide depending on the electrophile used.
科学研究应用
Chemistry: Sodium acetate-13C2,d3 is used in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules. The isotopic labeling allows for detailed analysis of reaction mechanisms and metabolic pathways.
Biology: In biological research, this compound is used to trace metabolic pathways involving acetate. This helps in understanding the role of acetate in various biochemical processes.
Medicine: The compound is used in medical research to study the metabolism of acetate in the human body. This can provide insights into metabolic disorders and potential therapeutic targets.
Industry: this compound is used in the development of new materials and in the study of chemical processes in industrial applications. Its isotopic labeling makes it a valuable tool for tracing chemical reactions and optimizing production processes.
作用机制
The primary mechanism of action of sodium acetate-13C2,d3 involves its role as a source of acetate ions. These ions participate in various biochemical reactions, including the donation of acetyl groups in metabolic pathways. The isotopic labeling allows researchers to trace the movement of carbon and hydrogen atoms through these pathways, providing detailed insights into the underlying mechanisms .
相似化合物的比较
- Sodium acetate-1-13C,d3
- Sodium acetate-2-13C
- Acetic acid-13C2 sodium salt
Uniqueness: Sodium acetate-13C2,d3 is unique due to its dual isotopic labeling with both carbon-13 and deuterium. This dual labeling provides more detailed information in NMR spectroscopy and metabolic studies compared to compounds labeled with only one isotope .
属性
IUPAC Name |
sodium;2,2,2-trideuterioacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1D3,2+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHLLURERBWHNL-SZRYOQPCSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])[13C](=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.038 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
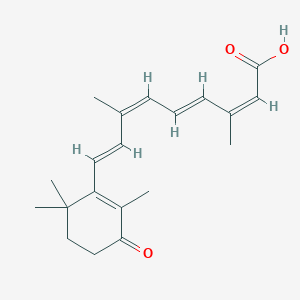
![3-Methyl-2-((1-(3-(trimethylammonio)propyl)pyridin-4(1H)-ylidene)methyl)benzo[d]oxazol-3-ium iodide](/img/structure/B1146665.png)
![2-(7-Ethoxy-8-oxabicyclo[3.2.1]octan-2-ylidene)malononitrile](/img/structure/B1146667.png)


